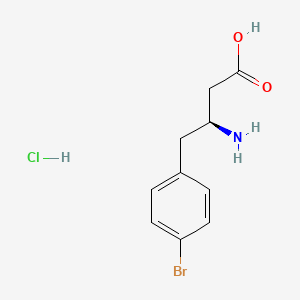

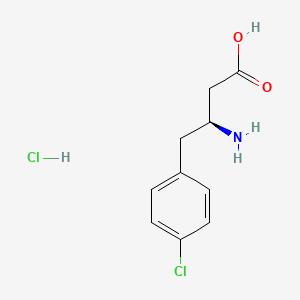

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

“(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride” is also known as Baclofen . It is a medication used to treat muscle spasticity such as from a spinal cord injury or multiple sclerosis . It may also be used for hiccups and muscle spasms near the end of life . It is taken orally or by intrathecal pump .

Synthesis Analysis

The synthesis of “(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride” involves several steps. One method involves adding an aqueous solution of sodium hydroxide into an aqueous solution of a hydrochloride salt of optically active 4-amino-3-(4-chlorophenyl)butanoic acid to attain neutralizing crystallization . Another method involves adding diluted hydrochloric acid to an aqueous sodium hydroxide solution of optically active 4-amino-3-(4-chlorophenyl) butanoic acid to attain neutralizing crystallization .Molecular Structure Analysis

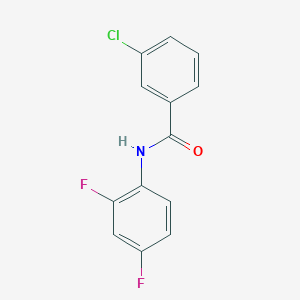

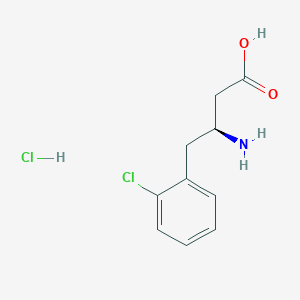

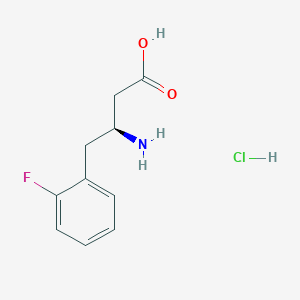

The molecular structure of “(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride” is represented by the linear formula C10H12ClNO2 . The molecule is a monocarboxylic acid that is butanoic acid substituted by an amino group at position 4 and a 4-chlorophenyl group at position 3 .Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride” are complex and depend on the specific conditions and reactants present. For example, one reaction involves heating the compound in water having a pH of 3 to 9 to produce a new crystal form .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride” include a molecular weight of 213.66 g/mol . It appears as a white to off-white, odorless or practically odorless crystalline powder .Applications De Recherche Scientifique

Crystal Engineering with Gamma Amino Acids

Gamma amino acids, like baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid), are explored for their potential in crystal engineering. The study by Báthori and Kilinkissa (2015) investigates the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids. The research emphasizes the conformation and protonation properties of the baclofen moiety, using Hirshfeld surface analysis to understand specific intermolecular interactions. This work suggests gamma amino acids as promising tools in crystal engineering, highlighting their structural versatility and potential applications in material science (Báthori & Kilinkissa, 2015).

Molecular Docking and Spectroscopic Studies

Vanasundari et al. (2018) conducted spectroscopic and structural investigations of baclofen derivatives using experimental and theoretical approaches. The study explores the vibrational bands, molecular stability, and reactivity of the compounds. It also discusses the nonlinear optical (NLO) properties and biological activities of butanoic acid derivatives, indicating their significance in pharmacological research. This work exemplifies the application of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride in understanding molecular interactions and developing new pharmacological agents (Vanasundari et al., 2018).

Mécanisme D'action

Target of Action

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as (S)-Baclofen , primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

(S)-Baclofen acts as an agonist at the beta subunit of GABA receptors . Upon binding to GABA B receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neurotransmitter release .

Biochemical Pathways

The activation of GABA B receptors by (S)-Baclofen inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and leading to muscle relaxation . This action is particularly beneficial in conditions characterized by muscle spasticity .

Pharmacokinetics

The elimination half-life is approximately 1.5 to 4 hours .

Result of Action

The primary result of (S)-Baclofen’s action is the reduction of muscle spasticity . This can lead to improved mobility and decreased pain in conditions such as multiple sclerosis and spinal cord injury .

Action Environment

The action of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy and stability. Furthermore, individual patient factors such as renal function can affect the drug’s elimination and thus its overall effect .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331763-58-7 | |

| Record name | Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.